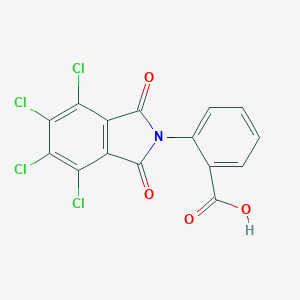![molecular formula C15H10Cl2N2O2 B434158 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 293766-12-8](/img/structure/B434158.png)
2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione” is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature .Molecular Structure Analysis
The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis
The overall transformation involved in the synthesis of these compounds involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has led to the synthesis of novel N-aminoimides, including compounds similar to the one , with a focus on their molecular and crystal structure. These compounds have shown distinct environments for N-amine groups, leading to different hydrogen bonding patterns (M. Struga et al., 2007).
- Another study has reported on the functionalization of similar compounds through reactions with phthalic anhydride, leading to various derivatives. These reactions and the resulting compounds have potential applications in further chemical synthesis and pharmaceutical research (R. Khusnitdinov et al., 2019).
Photoluminescent Properties
- A synthesis approach for amino-phthalimide derivatives, related to the chemical structure , has been developed, highlighting their high fluorescence properties. These compounds could have applications in materials science, particularly in the development of photoluminescent materials (A. Tan et al., 2014).
Vibrational and DFT Studies
- Comprehensive studies have been conducted on similar compounds, utilizing Fourier Transform Infrared (FTIR) and Raman spectroscopy, along with Density Functional Theory (DFT) calculations. These studies provide deep insights into the vibrational characteristics and molecular structures, which are crucial for understanding the chemical and physical properties of such compounds (V. Arjunan et al., 2009).
Potential Biological Applications
- Although the specific chemical has not been directly linked to biological applications in the provided research, compounds with similar structures have been explored for their potential as chemotherapeutic agents. This suggests that further research could uncover biological or pharmaceutical applications (Shilpi Jain et al., 2006).
Zukünftige Richtungen
The potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones is demonstrated . This suggests a promising future direction for the development of new synthetic methods for isoindole-1,3-dione derivatives.
Wirkmechanismus
Target of Action
The compound 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 321.158 , and it has a logP value of 4.42 , suggesting it may have good lipophilicity, which could influence its absorption and distribution.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-[(3,4-dichloroanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-12-6-5-9(7-13(12)17)18-8-19-14(20)10-3-1-2-4-11(10)15(19)21/h1-7,18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFYXLZKGGGKBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)
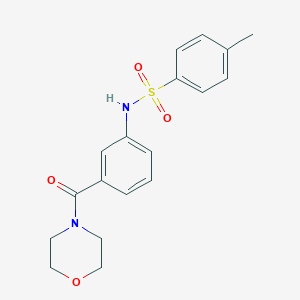


![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)

![4-Methyl-1-[3-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B434167.png)

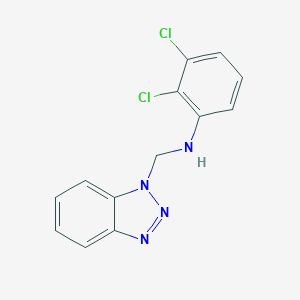
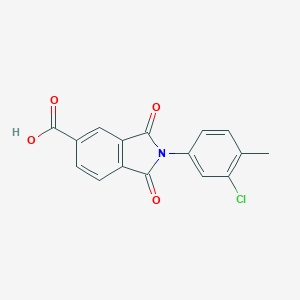
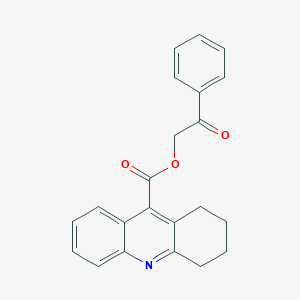
![Ethyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B434275.png)
![N-(2-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B434280.png)
